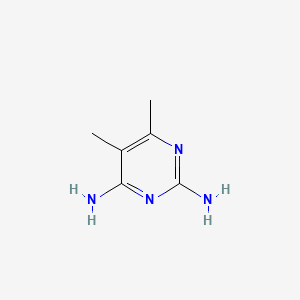

5,6-Dimethylpyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPZOMSDVTWDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581752 | |

| Record name | 5,6-Dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7132-61-8 | |

| Record name | 5,6-Dimethyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7132-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Approaches to Pyrimidine-2,4-diamines

Conventional methods for synthesizing pyrimidine-2,4-diamines primarily rely on two key strategies: the construction of the pyrimidine (B1678525) ring from acyclic precursors and the functionalization of a pre-existing pyrimidine ring.

The most common and established method for constructing the pyrimidine ring is through the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine (B92328) or urea. In the context of 5,6-dimethylpyrimidine-2,4-diamine, the likely three-carbon precursor would be 3-methyl-2,4-pentanedione. The reaction with guanidine would proceed via a cyclocondensation reaction to form the desired pyrimidine ring with the methyl groups at positions 5 and 6 and the amino groups at positions 2 and 4. A general representation of this type of reaction involves the condensation of guanidine with a β-dicarbonyl compound. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidine (B22253) is achieved by reacting guanidine with ethyl cyanoacetate. nih.govnih.gov

Another classical approach involves the use of dicyandiamide, which can condense with ketones to form 2,4-diaminopyrimidines. dtic.mil This one-step synthesis is particularly effective for α-unsubstituted ketones. dtic.mil

A related synthesis that yields a similar core structure is the preparation of 4-amino-2,6-dimethylpyrimidine. This can be achieved by heating acetonitrile (B52724) with potassium methoxide. orgsyn.org

| Reactants | Product | Reaction Type | Reference |

| Guanidine, Ethyl Cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine | Condensation | nih.govnih.gov |

| Dicyandiamide, Ketones | 2,4-Diaminopyrimidines | Condensation | dtic.mil |

| Acetonitrile, Potassium Methoxide | 4-Amino-2,6-dimethylpyrimidine | Trimerization/Condensation | orgsyn.org |

| Acetylacetone (B45752), Thiourea (B124793) | 4,6-Dimethylpyrimidine-2-thiol | Condensation | mdpi.com |

An alternative strategy involves the modification of a pre-formed pyrimidine ring. This typically begins with a pyrimidine bearing hydroxyl or other leaving groups, which are then converted to halogens, most commonly chlorine. These halogenated pyrimidines are then subjected to amination to introduce the desired amino groups.

For example, 2,4-diamino-6-hydroxypyrimidine can be treated with phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine. mdpi.comgoogleapis.comgoogle.comgoogle.com This chloro-substituted pyrimidine can then undergo nucleophilic substitution with ammonia (B1221849) or amines to introduce an amino group at the 6-position. A patent describes the preparation of 2,4-diaminopyrimidines by heating a 2-amino-4-halopyrimidine with ammonia in a solvent. google.com Similarly, 4-chloro-2,6-dimethylpyrimidine (B189592) can be treated with ammonia to produce 4-amino-2,6-dimethylpyrimidine. orgsyn.org

The process of monoamination of dichloropyrimidines can be achieved under catalyst-free conditions, providing a route to mono-amino-mono-chloropyrimidine intermediates which can be further functionalized. nih.gov

| Starting Material | Reagents | Intermediate/Product | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | 1. POCl₃ | 2,4-Diamino-6-chloropyrimidine | mdpi.comgoogleapis.comgoogle.comgoogle.com |

| 2-Amino-4-halopyrimidine | Ammonia | 2,4-Diaminopyrimidine (B92962) | google.com |

| 4-Chloro-2,6-dimethylpyrimidine | Ammonia | 4-Amino-2,6-dimethylpyrimidine | orgsyn.org |

| 4,6-Dichloropyrimidine | Amines | 4-Amino-6-chloropyrimidines | nih.gov |

Advanced Coupling Strategies for this compound Derivatives

Modern synthetic chemistry offers powerful tools for the construction and derivatization of heterocyclic scaffolds, including palladium-catalyzed cross-coupling reactions and multicomponent reactions.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction, are highly effective for forming carbon-carbon bonds. In the context of pyrimidine chemistry, this reaction is often used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. A common precursor for these reactions is a chloro- or bromo-substituted pyrimidine.

For the synthesis of derivatives of this compound, a key intermediate would be a halogenated version of this core, such as 4-chloro-5,6-dimethylpyrimidin-2-amine. This intermediate could then be coupled with various boronic acids in the presence of a palladium catalyst to introduce a wide range of substituents at the 4-position. The Suzuki coupling of 4-chloro-6-substituted pyrimidines with arylboronic acids has been shown to be an effective method for producing 4,6-disubstituted pyrimidines. researchgate.net There are numerous examples of using Pd(PPh₃)₄ as a catalyst for the Suzuki cross-coupling of chloropyrimidines with arylboronic acids to generate aryl-substituted pyrimidines. researchgate.netresearchgate.netnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. researchgate.net Microwave-assisted Suzuki coupling has also been shown to be a very efficient method for the synthesis of C4-substituted pyrimidines. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds.

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines, which can be subsequently oxidized to pyrimidines. researchgate.net While direct MCRs for this compound are not extensively documented, the general principles of MCRs can be applied to generate highly substituted pyrimidine derivatives. For instance, three-component reactions involving an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and a suitable third component can lead to fused pyrimidine systems. chemrxiv.org The development of novel MCRs for the synthesis of pyridopyrimidine derivatives highlights the potential of this strategy for accessing complex heterocyclic systems. chemrxiv.org

Derivatization and Functionalization of the Pyrimidine Core

The this compound scaffold offers several sites for further chemical modification, allowing for the fine-tuning of its properties. Key functionalization strategies include substitution at the C5 position and modification of the exocyclic amino groups.

A common method for introducing substituents at the C5 position of a pyrimidine ring is through a halogenation-coupling sequence. The pyrimidine core can be iodinated at the 5-position using reagents like N-iodosuccinimide. mdpi.com The resulting 5-iodo-pyrimidine is then a versatile substrate for Suzuki and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl and other groups at this position. mdpi.com

The amino groups at the C2 and C4 positions are also amenable to derivatization. N-alkylation and N-acylation reactions can be performed to introduce various alkyl and acyl groups, further expanding the chemical diversity of the derivatives. The synthesis of 5-substituted 2,4-diamino-6-alkylpyrimidines has been reported, demonstrating the feasibility of modifying these amino groups. nih.gov The study of N,N-diacetylation of aminopyrimidines provides insight into the reactivity of these exocyclic amino groups.

Synthesis of S-Substituted Pyrimidine Derivatives

The introduction of sulfur-containing substituents at the C2 or C4 positions of the pyrimidine ring is a common strategy to create derivatives with diverse chemical properties. While direct S-substitution on this compound is not extensively documented in readily available literature, general methods for the synthesis of S-substituted pyrimidines can be adapted.

One prevalent method involves the use of a pyrimidine-2-thiol (B7767146) or pyrimidine-2,4-dithione as a precursor. For instance, starting with a compound like 4,6-dimethylpyrimidine-2-thiol, a variety of S-substituted derivatives can be synthesized. The thiol group is nucleophilic and readily reacts with electrophiles such as alkyl halides or α-halo ketones.

A general synthetic scheme starts with the reaction of acetylacetone with thiourea to yield a dimethylpyrimidine-2-thiol. This intermediate can then undergo S-alkylation. For example, reaction with chloroacetamide derivatives would yield 2-(carbamoylmethylthio)-4,6-dimethylpyrimidines.

Table 1: Examples of S-Alkylation Reactions on a Pyrimidine Thiol Core

| Electrophile | Resulting S-Substituted Product |

| Chloroacetamide | 2-(Carbamoylmethylthio)-pyrimidine |

| Ethyl bromoacetate | Ethyl 2-(pyrimidin-2-ylthio)acetate |

| Benzyl chloride | 2-(Benzylthio)pyrimidine |

Another approach involves the synthesis of thieno[2,3-d]pyrimidine-2,4-dithiones. These compounds can then be selectively S-alkylated or converted to S-glycosides, demonstrating the versatility of the thiol group in generating a library of derivatives. nih.gov

Cyclization Reactions Leading to Fused Pyrimidine Systems

Fused pyrimidine systems, where the pyrimidine ring is annulated with another heterocyclic ring, are of significant interest due to their prevalence in biologically active compounds, including approved drugs. The 2,4-diaminopyrimidine scaffold is a common starting point for the synthesis of these complex molecules.

One of the most important fused pyrimidine systems is the pteridine (B1203161) ring system, which is a pyrazino[2,3-d]pyrimidine. These can be synthesized from 5,6-diaminopyrimidine precursors. For a compound like this compound, a hypothetical preceding step would involve the nitrosation of the C5 position followed by reduction to create the 5-amino group, resulting in 5,6-dimethylpyrimidine-2,4,5-triamine. This intermediate can then be condensed with α-dicarbonyl compounds to form the fused pyrazine (B50134) ring.

For example, the condensation of a 5,6-diaminopyrimidine with glyoxal (B1671930) would yield an unsubstituted pteridine. Using a substituted α-dicarbonyl compound like diacetyl (2,3-butanedione) would result in a dimethyl-substituted pteridine.

Table 2: Cyclization Reactions for Pteridine Synthesis

| 5,6-Diaminopyrimidine Precursor | α-Dicarbonyl Compound | Fused Pyrimidine System |

| Pyrimidine-2,4,5,6-tetraamine | Glyoxal | Pteridine-2,4,6-triamine |

| 5,6-Diaminouracil | Diacetyl | 6,7-Dimethyl-lumazine |

| 5,6-Diamino-1,3-dimethyluracil | Phenylglyoxal | 6-Phenyl-1,3-dimethyl-lumazine |

Another important class of fused pyrimidines are the pyrido[2,3-d]pyrimidines. The synthesis of these systems can be achieved through various cyclization strategies, often starting from 2-aminopyridine (B139424) derivatives which are then used to build the pyrimidine ring. Alternatively, a pre-formed pyrimidine can be used as a scaffold to construct the fused pyridine (B92270) ring. acs.org The synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidines has been reported, highlighting the modularity of these synthetic approaches. acs.org

Chemical Reactivity and Mechanistic Studies

Electrophilic Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient, which generally makes electrophilic aromatic substitution more difficult compared to benzene. wikipedia.org However, the presence of strong electron-donating groups, such as the two amino groups at the C2 and C4 positions in 5,6-Dimethylpyrimidine-2,4-diamine, activates the ring towards electrophilic attack. This activation is most pronounced at the C5 position. wikipedia.org

In the case of this compound, the C5 position is already occupied by a methyl group. Therefore, electrophilic substitution would be directed to other available positions, though it is generally less favorable. Reactions like nitration and halogenation, which are common electrophilic substitutions for activated pyrimidines, would face steric hindrance and electronic redirection due to the existing substituents.

For instance, the nitration of 2,4-diamino-6-hydroxypyrimidine (B22253) occurs at the 5-position to yield 2,4-diamino-5-nitro-6-hydroxypyrimidine, typically using a mixture of nitric and sulfuric acid. google.com Similarly, halogenation of 2-aminopyrimidines with chlorine or bromine also predominantly occurs at the C5 position. google.com For this compound, direct electrophilic attack on the ring carbons is less likely. Instead, reactions might occur at the nitrogen atoms of the amino groups or the ring itself if conditions are forcing.

| Reaction | Typical Reagents | Position of Attack on Unsubstituted 2,4-Diaminopyrimidine (B92962) | Expected Reactivity for this compound |

| Nitration | HNO₃/H₂SO₄ | C5 | Low, due to substitution at C5 |

| Halogenation | Cl₂, Br₂ | C5 | Low, due to substitution at C5 |

Nucleophilic Reactivity of Amino and Thio Groups in Pyrimidine Derivatives

The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. wikipedia.org In 2,4-diaminopyrimidine derivatives, the amino groups are generally stable but can be displaced under certain conditions. For example, selective hydrolysis of the amino groups in 2,4-diaminopyrimidine systems can be achieved under acidic conditions to yield oxo-substituted pyrimidines. acs.org The regioselectivity of this hydrolysis (i.e., whether the C2 or C4 amino group is replaced) is influenced by other substituents on the ring. acs.org

While direct nucleophilic displacement of the amino groups in this compound would require harsh conditions, reactions involving the exocyclic amino groups are more common. These amino groups can act as nucleophiles themselves, participating in reactions such as acylation, alkylation, and condensation.

Methyl groups attached to a pyrimidine ring can exhibit acidic protons and are considered "active" if the ring is sufficiently electron-withdrawing. This allows them to participate in condensation reactions, such as the Aldol condensation, where a carbanion is formed and attacks a carbonyl compound. khanacademy.org

Oxidation and Reduction Chemistry of the Pyrimidine Nucleus

The pyrimidine ring can undergo both oxidation and reduction reactions, often at the C5-C6 double bond.

Oxidation: Oxidation of pyrimidine derivatives can lead to the formation of various products. For instance, oxidation of diaminopyrimidine antifolates with agents like performic acid can yield N-oxides. rsc.org Pyrimidine nucleosides are also readily oxidized by reagents like osmium tetroxide, which typically attacks the 5,6-double bond to form diols. nih.gov For this compound, oxidation could potentially lead to the formation of N-oxides on the ring nitrogens or modification of the methyl groups under strong oxidizing conditions.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines and tetrahydropyrimidines. wikipedia.org Catalytic hydrogenation or reduction with agents like sodium borohydride can achieve this transformation. In biological systems, enzymes such as dihydropyrimidine dehydrogenase catalyze the reduction of pyrimidines like uracil and thymine. The 2,4-diamino substitution in this compound influences the ease of reduction, but the C5-C6 double bond remains a potential site for hydrogenation.

| Reaction Type | Example Reagent/System | Potential Product for this compound |

| Oxidation | Performic Acid | N-oxides |

| Oxidation | Osmium Tetroxide | 5,6-Diol (after hydrolysis) |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 5,6-Dihydro-5,6-dimethylpyrimidine-2,4-diamine |

| Reduction | Dihydropyrimidine Dehydrogenase (enzymatic) | 5,6-Dihydro-5,6-dimethylpyrimidine-2,4-diamine |

Investigation of Tautomeric Equilibria in Pyrimidine-2,4-diamines

Pyrimidine-2,4-diamines can exist in different tautomeric forms due to the migration of protons between the ring nitrogens and the exocyclic amino groups. The primary equilibrium is between the amino and imino forms. mun.caresearchgate.net

For this compound, the predominant tautomer is the diamino form. However, it can exist in equilibrium with several imino tautomers. The stability of these tautomers is influenced by factors such as the solvent, temperature, and pH. nih.gov

The amino-imino tautomerization is crucial in biological systems, as it can affect the hydrogen bonding patterns of nucleobases. Spectroscopic studies, such as UV and NMR, combined with computational calculations, are used to investigate these equilibria. nih.govnih.gov For 4-aminopyrimidine, the imino tautomer can be formed in the excited state through double-proton transfer in a hydrogen-bonded complex. nih.gov

The potential tautomeric forms of this compound are depicted below:

Amino-Amino Tautomer: The most stable and predominant form.

Amino-Imino Tautomers: Less stable forms resulting from a proton shift from an exocyclic amino group to a ring nitrogen.

The study of these equilibria provides insight into the compound's chemical properties and potential biological activity.

Computational and Theoretical Chemistry Applications

Electronic Structure and Molecular Geometry Calculations

The arrangement of atoms and electrons within a molecule is fundamental to its chemical and physical properties. Computational methods allow for the precise calculation of these characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is particularly effective for determining the ground state properties of molecules like pyrimidine (B1678525) derivatives. nih.gov By employing functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), researchers can calculate the optimized molecular geometry. nih.govnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data where available. nih.govnih.gov

For the related compound, 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP), DFT calculations using the B3LYP method have successfully determined its optimized geometrical parameters. nih.gov This approach is foundational for understanding the molecule's stability and reactivity.

| Table 1: Selected Optimized Geometrical Parameters for a Pyrimidine Derivative (ADMP) using DFT (B3LYP) | |

|---|---|

| Parameter | Calculated Value |

| Bond Length (C-N) in ring (Å) | ~1.34 - 1.38 |

| Bond Length (C-C) in ring (Å) | ~1.39 - 1.40 |

| Bond Length (C-NH2) (Å) | ~1.36 |

| Bond Angle (N-C-N) in ring (°) | ~127 |

| Bond Angle (C-N-C) in ring (°) | ~116 |

Note: Data is based on calculations for the analogous compound 2-amino-4,6-dimethylpyrimidine and serves as a representative example.

Ab initio methods, such as Hartree-Fock (HF) Self-Consistent Field (SCF), are based on first principles of quantum mechanics without the use of experimental parameters. researchgate.net These methods are employed to investigate electronic properties by calculating the molecular orbitals and their energies. nih.gov For pyrimidine derivatives, ab initio HF calculations can be used to determine conformational stability and molecular structure. researchgate.net Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's chemical reactivity and the charge transfer that can occur within the molecule. nih.govresearchgate.net The electron density distribution and electrostatic potential derived from these calculations help in predicting sites for electrophilic and nucleophilic attack. nih.gov

Spectroscopic Property Predictions and Interpretations

Computational methods are invaluable for predicting and interpreting various types of spectra, which act as molecular fingerprints.

Theoretical calculations are crucial for the assignment of vibrational modes observed in Fourier-transform infrared (FT-IR) and Raman spectroscopy. semanticscholar.org By using DFT methods, a molecule's vibrational frequencies can be predicted. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, resulting in excellent agreement with experimental spectra. nih.gov This detailed vibrational analysis allows for the confident assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. nih.govijera.com For instance, the characteristic vibrations of the amino (NH2) and methyl (CH3) groups can be precisely identified. ijera.com

| Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Functional Groups in a Pyrimidine Derivative (ADMP) | |||

|---|---|---|---|

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

| NH2 Asymmetric Stretch | ~3335 | ~3336 | ~3500 |

| NH2 Symmetric Stretch | ~3175 | ~3175 | ~3400 |

| C-H Stretch (Methyl) | ~2980 | ~2985 | ~3000 |

| C=N Stretch (Ring) | ~1640 | ~1642 | ~1650 |

| NH2 Scissoring | ~1600 | ~1605 | ~1610 |

Note: Frequencies are representative values for 2-amino-4,6-dimethylpyrimidine and may vary for the title compound. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. esisresearch.org The analysis of the molecular orbitals involved in these electronic transitions, particularly the HOMO and LUMO, reveals the nature of the transitions. nih.gov For molecules with electron-donating (amino) and electron-accepting (pyrimidine ring) groups, these calculations can elucidate the presence of intramolecular charge transfer (ICT). researchgate.netnih.gov ICT is a phenomenon where electron density is transferred from the donor to the acceptor part of the molecule upon photoexcitation, which can significantly influence the molecule's photophysical properties. nih.govmdpi.com

| Table 3: Theoretical UV-Vis Data and Electronic Properties | ||

|---|---|---|

| Parameter | Calculated Value | Interpretation |

| λmax (nm) | ~250-300 | Predicted wavelength of maximum UV absorption |

| HOMO Energy (eV) | ~ -6.0 | Energy of the highest occupied molecular orbital |

| LUMO Energy (eV) | ~ -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) (eV) | ~ 4.5 | Indicates molecular stability and reactivity |

Note: Values are theoretical estimates for a representative pyrimidine derivative and are subject to the computational method used.

Molecular Interactions and Binding Affinity Studies

Computational methods are also employed to predict how a molecule will interact with other molecules, such as proteins or metal ions. By calculating the molecular electrostatic potential (MEP), researchers can identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. esisresearch.org These regions are indicative of sites prone to electrophilic and nucleophilic attack, respectively, and can predict hydrogen bonding capabilities. This information is crucial for understanding potential binding modes with biological targets or for designing supramolecular structures. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) also provides insights into the molecule's ability to participate in charge-transfer interactions, which are often a key component of binding affinity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comschrodinger.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.com This energy gap is crucial in understanding the charge transfer interactions that can occur within a molecule. irjweb.com

| Compound/Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Imidazole Derivative (B3LYP/6-311+G(d,P)) | -6.2967 | -1.8096 | 4.4871 |

| Thiazole Derivative (B3LYP/6-311++G(d,p)) | -5.5293 | -0.8302 | 4.6991 |

This table presents data for related heterocyclic compounds to illustrate typical FMO energy values. irjweb.comirjweb.com

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. For pyrimidine systems, the HOMO is often localized on the amino groups and the pyrimidine ring, indicating these are the primary sites for electron donation. The LUMO is typically distributed over the pyrimidine ring, highlighting its capacity to accept electrons.

Mulliken Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify regions of varying charge. researchgate.net

Red/Yellow/Orange areas indicate negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen. researchgate.netscispace.com

Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. researchgate.netscispace.com

Green areas denote neutral or regions with near-zero potential. researchgate.net

For pyrimidine derivatives, MEP maps typically show negative potential (red or yellow) around the nitrogen atoms of the pyrimidine ring and the amino groups, confirming these as the primary sites for electrophilic interactions and hydrogen bond acceptance. researchgate.netresearchgate.net The hydrogen atoms of the amino groups, in contrast, are characterized by positive potential (blue), making them hydrogen bond donor sites. This information is invaluable for understanding how the molecule will orient itself when approaching a receptor binding site or a metal surface. uni-muenchen.de

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or nucleic acid. researchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity, which is often expressed in kcal/mol. researchgate.net

Pyrimidine derivatives are a common scaffold in medicinal chemistry, and many have been investigated as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR) and protein kinases. nih.govnih.gov For instance, docking studies of pyrimidine analogues with SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) have been performed to identify potential antiviral agents. researchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. irjweb.com

In a typical docking study involving a diaminopyrimidine derivative, the amino groups are often found to form critical hydrogen bonds with amino acid residues in the active site of the target protein. The pyrimidine ring itself can engage in π-π stacking or other hydrophobic interactions. While specific docking studies for 5,6-Dimethylpyrimidine-2,4-diamine are not prominently featured in the literature, studies on closely related compounds provide a model for its potential interactions. For example, docking of various pyrimidine derivatives into the active site of human cyclin-dependent kinase-2 has shown binding energies ranging from -7.4 to -7.9 kcal/mol, with hydrogen bonds being formed with key residues like LYS 33 and THR 14. researchgate.net

| Ligand (Example) | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 4c (a pyrimidine derivative) | Cyclin-dependent kinase 2 (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 |

| Compound 4a (a pyrimidine derivative) | Cyclin-dependent kinase 2 (1HCK) | -7.7 | Not specified |

| Compound 4h (a pyrimidine derivative) | Cyclin-dependent kinase 2 (1HCK) | -7.5 | Not specified |

This table presents example data from a docking study on pyrimidine derivatives to illustrate typical results. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational changes, stability, and dynamics of molecules and their complexes. nih.gov In the context of ligand-receptor interactions, MD simulations are often performed after molecular docking to assess the stability of the predicted binding pose and to refine the structure of the complex. researchgate.net

For pyrimidine derivatives, MD simulations can confirm the stability of their interactions within a receptor's binding site. For example, MD simulations have been used to validate the stability of pyrimidine-based analogues of remdesivir (B604916) when bound to SARS-CoV-2 viral proteins. researchgate.net These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure that the complex remains stable throughout the simulation time. They also provide insights into the preservation of key non-covalent interactions, such as hydrogen bonds, over time. nih.gov

In studies related to corrosion inhibition, MD simulations have been employed to model the adsorption of pyrimidine derivatives onto a metal surface, revealing the conformational arrangement and stability of the protective film formed by the inhibitor molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

QSAR studies have been conducted on various classes of pyrimidine derivatives for a range of biological targets. researchgate.netresearchgate.net For example, QSAR analyses have been performed on 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase (DHFR). nih.gov These studies revealed that electronic properties, such as the energy of the LUMO and the dipole moment, are crucial for the inhibitory activity. nih.gov A lower LUMO energy was found to be favorable, suggesting that the molecule's ability to accept electrons is important for its interaction with the enzyme. nih.gov

Another QSAR study on 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenyl acetamide (B32628) derivatives as sirtuin 2 inhibitors also highlighted the importance of molecular descriptors in predicting anticancer activity. nih.gov These models help in identifying the key structural features that can be modified to enhance the desired biological effect.

| QSAR Model Application | Key Descriptors | Correlation |

| DHFR Inhibition by 2,4-diaminopyrimidines | LUMO Energy, Dipole Moment | Electronic properties are crucial for activity. nih.gov |

| Antifungal activity of 1,6-dihydropyrimidines | CHI_3_C, Molecular_SurfaceArea, Jurs_DPSA_1 | A combination of lipophilic, electronic, and geometric descriptors contributes to activity. researchgate.net |

| VEGFR-2 Inhibition by furopyrimidine derivatives | Multiple descriptors | Both linear (MLR) and non-linear (ANN) models showed good predictive power. researchgate.net |

This table summarizes findings from various QSAR studies on pyrimidine derivatives.

Adsorption Mechanism Studies on Material Surfaces (e.g., Corrosion Inhibition)

Pyrimidine derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.net Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. Computational studies are crucial for elucidating the adsorption mechanism at the molecular level.

The adsorption of pyrimidine inhibitors on a metal surface is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and functional groups like amino groups. These features allow the molecule to interact with the vacant d-orbitals of the metal. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine parameters like the HOMO and LUMO energies, the HOMO-LUMO gap, and the Mulliken charge distribution.

A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, facilitating adsorption.

A low ELUMO value suggests the molecule can accept electrons from the metal, further strengthening the bond.

The distribution of Mulliken charges helps identify the atoms that are most likely to be involved in the adsorption process.

Theoretical studies on the corrosion inhibition of iron by pyrimidine derivatives have shown that the interaction involves both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer). researchgate.net For instance, a study on 2-amino-4,6-dimethylpyrimidine (an isomer of the title compound) as a corrosion inhibitor for mild steel in sulfuric acid demonstrated that the inhibitor molecules form a protective layer on the metal surface. researchgate.net The adsorption process was found to obey the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. researchgate.net Both experimental and theoretical results confirmed that it acts as a mixed-type inhibitor, affecting both anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.net

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in Pyrimidine (B1678525) Diamine Crystals

The 2,4-diaminopyrimidine (B92962) core is a versatile building block in crystal engineering. It possesses multiple hydrogen bond donor (the amino groups) and acceptor (the ring nitrogens) sites, enabling the formation of robust and predictable hydrogen-bonded assemblies.

A predominant and highly stable hydrogen-bonding pattern observed in the crystal structures of many 2-aminopyrimidine (B69317) and 2,4-diaminopyrimidine derivatives is the self-complementary R22(8) motif. nih.govnih.govresearchgate.netmdpi.com This notation indicates a ring ("R") formed by two hydrogen bond donors and two acceptors involving a total of eight atoms.

In many 2,4-diaminopyrimidine structures, such as the anti-malarial drug pyrimethamine (B1678524), molecules form centrosymmetric dimers where the exocyclic amino group at the 2-position of one molecule donates a hydrogen to the N1 ring nitrogen of a second molecule, and vice-versa. nih.govacs.org This creates a strong, planar eight-membered ring that acts as a reliable supramolecular synthon—a structural unit that can be used to build larger, more complex architectures. nih.gov Similarly, the amino group at the C4 position can form a comparable R22(8) homosynthon with the N3 ring nitrogen of an adjacent molecule. nih.gov

When co-crystallized with other molecules, such as trimethoprim (B1683648), these homosynthons can be replaced by corresponding heterosynthons, where one pyrimidine derivative hydrogen bonds to the other. nih.gov

π–π Stacking: The aromatic pyrimidine rings often engage in π–π stacking interactions, where the electron-rich clouds of adjacent rings align. These interactions help to stabilize the crystal lattice by holding together the layers or chains formed by hydrogen bonding.

C—H···O/N Interactions: Weaker C—H···O and C—H···N hydrogen bonds are also frequently observed, further linking the primary supramolecular synthons into a cohesive 3D network. nih.gov

Other Hydrogen Bonds: In the presence of co-formers or solvent molecules, additional hydrogen bonds (e.g., O—H···N, O—H···O) contribute significantly to the final crystal structure. researchgate.net

The interplay between these strong and weak interactions determines the final packing arrangement, influencing the material's physical properties.

Co-crystal Formation and Design

Co-crystallization is a powerful crystal engineering strategy used to modify the physicochemical properties of a solid without altering its covalent structure. This involves combining an active pharmaceutical ingredient (API) or a target molecule with a benign co-former in a specific stoichiometric ratio within a single crystal lattice.

The predictable hydrogen-bonding behavior of the 2,4-diaminopyrimidine core makes it an excellent candidate for co-crystal design. A common and highly successful strategy involves using organic carboxylic acids as co-formers. nih.govacs.org

The interaction between the 2-aminopyrimidine moiety and a carboxylic acid group is highly robust. Typically, the acidic proton from the carboxyl group is transferred to one of the basic ring nitrogens (usually N1) of the pyrimidine. The resulting carboxylate anion then forms a strong, charge-assisted pair of N—H···O hydrogen bonds with the protonated ring nitrogen and the adjacent amino group, reliably forming the R22(8) motif. nih.govresearchgate.netacs.org This robust interaction has been observed in numerous co-crystals of aminopyrimidines with a wide range of mono- and dicarboxylic acids. nih.govmdpi.comacs.org

Other co-formers, such as sulfonamides, can interact with different sites on the diaminopyrimidine ring. For instance, studies on pyrimethamine have shown that sulfamethazine (B1682506) can form a novel synthon involving three parallel hydrogen bonds with the C2–NH₂/N3/C4–NH₂ donor-acceptor-donor (DAD) site. nih.gov The selection of a co-former with complementary hydrogen-bonding sites is a key strategy in designing new co-crystals.

Table 1: Examples of Supramolecular Synthons in 2,4-Diaminopyrimidine Derivatives

| Pyrimidine Derivative | Co-former | Dominant Supramolecular Synthon | Graph Set Notation | Reference |

|---|---|---|---|---|

| Pyrimethamine / Trimethoprim | Self-dimerization | Amino-pyrimidine ring interaction | R22(8) | nih.gov |

| 2-Amino-4,6-dimethoxypyrimidine | Anthranilic Acid | Amino-pyrimidine / Carboxylic Acid | R22(8) | nih.gov |

| 2-Amino-4,6-dimethylpyrimidine (B23340) | Salicylic Acid | Amino-pyrimidine / Carboxylic Acid | R22(8) | researchgate.net |

| 2,4-Diaminopyrimidine | Thiodiacetic Acid | Cation / Carboxylate interaction | R22(8) | mdpi.com |

Co-crystallization is a recognized strategy for tuning the solid-state photoluminescence of organic materials. rsc.orgmdpi.com While the parent compound may exhibit weak or no emission in the solid state due to effects like aggregation-caused quenching, forming a co-crystal can dramatically alter its photophysical properties. researchgate.netrsc.org

The mechanisms behind this modulation include:

Altering Molecular Packing: Co-formers can act as spacers, disrupting the π–π stacking between fluorophores that often leads to emission quenching. By isolating the luminescent molecules, co-crystallization can enhance fluorescence intensity. researchgate.netrsc.org

Formation of Charge-Transfer Complexes: When a co-former with suitable electron-accepting or electron-donating properties is used, a charge-transfer interaction can occur with the pyrimidine derivative. This can lead to the appearance of new, significantly red-shifted emission bands. mdpi.com

Restricting Intramolecular Motion: By locking the pyrimidine molecule into a specific conformation within the crystal lattice, co-crystallization can inhibit non-radiative decay pathways, thereby boosting luminescence quantum yield.

While specific studies on the photoluminescence of 5,6-Dimethylpyrimidine-2,4-diamine co-crystals are not prominent, the principles established with other aromatic and heterocyclic systems suggest that its emission properties could be effectively tuned through judicious co-former selection. rsc.orgmdpi.comresearchgate.net

Molecular Recognition Phenomena Involving Pyrimidine Cores

Molecular recognition is the foundation of supramolecular chemistry and crystal engineering. The ability of the 2,4-diaminopyrimidine core to form predictable and reliable hydrogen-bonded motifs, particularly the R22(8) synthon, is a clear example of molecular recognition at the solid-state level. nih.govnih.gov

The pyrimidine ring offers distinct interaction sites that can be targeted by complementary co-formers. Researchers have identified two primary sites on 2,4-diaminopyrimidine derivatives like pyrimethamine:

The C2–NH₂/N1 site: This donor-acceptor (DA) site readily recognizes and binds to carboxylic acid groups. nih.gov

The C2–NH₂/N3/C4–NH₂ site: This donor-acceptor-donor (DAD) site can engage in more complex interactions, for example with sulfonamides. nih.gov

By understanding these recognition patterns, chemists can rationally select co-formers to assemble new crystalline structures. This predictive power allows for the design of multicomponent crystals where different functional groups are brought together in a controlled manner, which is essential for creating new materials with desired properties.

Information regarding "this compound" in is Currently Unavailable

Extensive research has been conducted to gather information on the supramolecular chemistry and crystal engineering of the specific chemical compound This compound , with a focus on its role in constructing extended architectures. Despite a thorough search of available scientific literature and databases, no specific studies detailing the crystal structure, co-crystals, or supramolecular assemblies of this particular compound could be identified.

The performed searches yielded results for structurally related compounds, such as:

2,4-Diaminopyrimidine derivatives: Research on various salts and co-crystals of the core 2,4-diaminopyrimidine scaffold highlights its ability to form robust hydrogen-bonding networks. These studies often explore the formation of supramolecular synthons with carboxylic acids and other functional groups.

Other dimethylpyrimidine derivatives: The crystal structures and interactions of other isomers, like 2-amino-4,6-dimethylpyrimidine, have been investigated, revealing different hydrogen-bonding patterns and supramolecular arrangements.

Functionalized diaminopyrimidines: The synthesis and structural analysis of more complex derivatives, such as those with additional substituents on the pyrimidine ring or the amino groups, are documented. These studies are typically focused on the biological activity of the resulting compounds.

However, specific research detailing the use of This compound as a building block in crystal engineering and the construction of extended supramolecular architectures is not present in the currently accessible scientific literature. Therefore, it is not possible to provide a detailed report, including data tables and specific research findings, on this topic as requested.

Further experimental research would be required to elucidate the crystal structure and supramolecular behavior of This compound and its potential role in forming extended networks.

Coordination Chemistry and Metal Complexation

Ligand Design and Coordination Modes of Pyrimidine (B1678525) Diamines

The coordination behavior of pyrimidine diamines is dictated by the arrangement of their donor atoms. The pyrimidine ring itself offers two nitrogen atoms, and the amino substituents provide additional coordination sites, leading to a variety of potential binding modes.

N,S-Chelating Ligand Behavior

While 5,6-Dimethylpyrimidine-2,4-diamine itself does not possess a sulfur donor, the introduction of a thiol or thione group into the pyrimidine ring can lead to N,S-chelating behavior. For instance, 4,6-diamino-2-pyrimidinethiol has been shown to act as a tridentate ligand, coordinating with silver ions through both amine nitrogen atoms and the sulfur atom. nih.gov This N,S-chelation is a common strategy in ligand design to create stable metal complexes with specific geometries. In some silver(I) complexes of 4,6-dimethylpyrimidine-2(1H)-thione, the ligand acts as an N,S-chelating agent. wikipedia.org

Tridentate Coordination Motifs

The potential for tridentate coordination is a key feature of many pyrimidine derivatives. In the case of 4,6-diamino-2-pyrimidinethiol, the two amino groups and the thiol group can all bind to a metal center, forming a stable tridentate complex. nih.gov Similarly, Schiff base ligands derived from N-aminopyrimidine-2-thione have been shown to coordinate to metal ions in a tridentate fashion through a pyrimidine nitrogen, the imino nitrogen of the Schiff base, and the thione sulfur. researchgate.net This tridentate chelation often leads to the formation of well-defined and stable coordination compounds. Some palladium(II) and platinum(II) complexes of tridentate 2,6-bis(1-ethyl-benzimidazol-2′-yl)pyridine and 4′-(2-pyridyl)-2,2′:6′,2′′-terpyridine ligands have been synthesized and characterized. nih.govrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrimidine diamine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Silver(I), Palladium(II), Copper(I), Manganese(II))

Silver(I) Complexes: Air-stable silver(I) complexes of 2,4-diaminopyrimidine (B92962) derivatives like pyrimethamine (B1678524) and trimethoprim (B1683648) have been successfully synthesized. ajol.info In these complexes, the ligands typically act as monodentate molecules, bonding to the silver ion through one of the pyrimidine ring nitrogens. ajol.info A silver coordination polymer has also been prepared using 4,6-diamino-2-pyrimidinethiol, where the ligand coordinates to silver ions. nih.gov

Palladium(II) Complexes: Palladium(II) complexes of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (trimethoprim) have been synthesized and characterized. tandfonline.com In these square planar complexes, the trimethoprim ligand coordinates to the palladium(II) ion. tandfonline.com Other studies have reported the synthesis of palladium(II) complexes with various 2-aminopyrimidine (B69317) derivatives. researchgate.net

Copper(I) and Copper(II) Complexes: Dinuclear copper(II) complexes with bridging pyrimidine ligands have been synthesized, exhibiting antiferromagnetic coupling between the metal centers. rsc.org Copper(I) and palladium(II) complexes with substituted pyrimidine-2-thiones and 2-thiouracils have also been reported, with the copper(I) complex showing a rare three-coordinate geometry. figshare.com

Manganese(II) Complexes: Mononuclear manganese(II) complexes with a pyrimidine-based ligand have been prepared and characterized as having a distorted octahedral geometry. cu.edu.eg Dinuclear manganese(II) complexes with bridging pyrimidine ligands have also been synthesized and their magnetic properties studied. rsc.org Furthermore, manganese(II) complexes with the 2-amino-4,6-dimethylpyrimidine (B23340) ligand have been reported. mdpi.com

Spectroscopic and X-ray Diffraction Analysis of Coordination Compounds

The characterization of these metal complexes relies heavily on spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrimidine ring and the amino groups upon coordination provide evidence of metal-ligand bond formation. ajol.infocu.edu.eg The appearance of new bands in the far-IR region can be assigned to metal-nitrogen and metal-sulfur stretching vibrations. researchgate.netcu.edu.eg

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligands and their diamagnetic complexes, with shifts in the proton and carbon signals indicating the coordination sites. researchgate.netcu.edu.eg

UV-Vis Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help to deduce the coordination geometry around the metal ion. researchgate.netcu.edu.eg

Electronic and Magnetic Properties of Pyrimidine-Metal Complexes

The electronic and magnetic properties of pyrimidine-metal complexes are a direct consequence of the nature of the metal ion, its oxidation state, and the coordination environment imposed by the ligand.

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion. gcnayanangal.com Complexes can be paramagnetic (attracted to a magnetic field) if they contain unpaired electrons, or diamagnetic (repelled by a magnetic field) if all electrons are paired. youtube.com

In dinuclear copper(II) and manganese(II) complexes with bridging pyrimidine ligands, antiferromagnetic coupling between the metal centers has been observed. rsc.org This phenomenon, where the magnetic moments of adjacent metal ions align in opposite directions, is mediated by the bridging pyrimidine ligand. The strength of this magnetic interaction is dependent on the geometry of the complex and the nature of the bridging ligand. lucp.net For mononuclear high-spin manganese(II) complexes with pyrimidine-based ligands, the magnetic moments are consistent with five unpaired electrons in an octahedral environment. nih.gov

Table of Investigated Pyrimidine Diamine Metal Complexes and their Properties

| Ligand | Metal Ion | Coordination Geometry | Magnetic Properties | Reference |

|---|---|---|---|---|

| Pyrimethamine | Silver(I) | Linear | Diamagnetic | ajol.info |

| Trimethoprim | Silver(I) | Linear | Diamagnetic | ajol.info |

| Trimethoprim | Nickel(II) | Octahedral | Paramagnetic | tandfonline.com |

| Trimethoprim | Palladium(II) | Square Planar | Diamagnetic | tandfonline.com |

| 4,6-di(2-pyridyl)pyrimidine | Manganese(II) | Dinuclear, Octahedral | Antiferromagnetic | rsc.org |

| 4,6-di(2-pyridyl)pyrimidine | Copper(II) | Dinuclear, Square Pyramidal | Antiferromagnetic | rsc.org |

| 2-amino-4,6-dimethylpyrimidine | Manganese(II) | Octahedral | Paramagnetic | mdpi.com |

Catalytic Applications of Metal-Pyrimidine Complexes

Metal complexes incorporating pyrimidine-based ligands have emerged as versatile catalysts in a range of organic transformations. The strategic location of nitrogen atoms in the pyrimidine ring, along with the potential for functionalization with donor groups such as amino moieties, allows for the formation of stable and catalytically active metal centers. While specific research on the catalytic applications of metal complexes derived from This compound is not extensively documented in publicly available literature, the broader family of substituted 2,4-diaminopyrimidine complexes has demonstrated significant potential in catalysis, particularly in palladium-catalyzed cross-coupling reactions.

The catalytic activity of these complexes is intrinsically linked to the coordination environment provided by the pyrimidine ligand. The diamino substituents can influence the electronic properties and steric hindrance around the metal center, thereby tuning the reactivity and selectivity of the catalyst.

One of the most prominent areas of application for metal-diaminopyrimidine complexes is in carbon-carbon bond formation. For instance, palladium complexes have been effectively utilized in Suzuki-Miyaura and Heck coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures, including pharmaceuticals and materials with specific electronic properties.

In a notable example, the microwave-assisted Heck coupling reaction has been successfully employed for the synthesis of 2,4-diaminopyrimidine-based antibiotics. nih.gov This methodology highlights the utility of palladium complexes in facilitating the formation of C-C bonds even with highly functionalized substrates. The use of a palladium catalyst, specifically bis(triphenylphosphine)palladium(II) dichloride, enabled the coupling of a 2,4-diamino-5-(iodo-benzyl)pyrimidine with various acrylone derivatives. nih.gov The microwave-assisted conditions significantly improved reaction times and yields compared to conventional heating methods. nih.gov

The general scheme for such a Heck reaction involves the oxidative addition of an aryl halide to the Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst. The diaminopyrimidine moiety in such reactions can be part of the substrate itself, or a similar ligand could be used to modulate the catalytic activity of the palladium center.

The synthesis of 6-aryl-2,4-diaminopyrimidines through Suzuki cross-coupling reactions further underscores the catalytic relevance of this class of compounds. researchgate.net In these transformations, a chloro-substituted diaminopyrimidine is coupled with an arylboronic acid in the presence of a palladium catalyst, such as palladium tetraacetate with triphenylphosphine (B44618) as a ligand. researchgate.net

While detailed research findings specifically for This compound complexes are scarce, the established catalytic activity of structurally similar diaminopyrimidine derivatives provides a strong indication of their potential catalytic applications. It is plausible that metal complexes of This compound could also serve as effective catalysts in a variety of organic transformations, including but not limited to:

Oxidation reactions: The nitrogen-rich coordination sphere could stabilize higher oxidation states of metal ions, making them suitable for catalyzing oxidation processes.

Reduction reactions: Conversely, the ligand framework could support metal centers in lower oxidation states, which are often involved in catalytic reduction pathways.

C-C and C-N bond-forming reactions: Based on the precedent set by related compounds, palladium and copper complexes of This compound are expected to be active in cross-coupling reactions.

Further research is required to explore and characterize the specific catalytic capabilities of metal complexes featuring the This compound ligand.

Interactive Data Table: Microwave-Assisted Heck Reaction of a 2,4-Diaminopyrimidine Derivative

The following table presents data from a study on the microwave-assisted Heck reaction for the synthesis of 2,4-diaminopyrimidine-based antibiotics, illustrating the types of detailed research findings that are valuable in assessing catalytic applications. nih.gov

| Entry | Substituted Olefin (Reactant 2) | Product | Reaction Time (min) | Yield (%) |

| 1 | (±)-1-(1-phenyl-1H-phthalazin-2-yl)prop-2-en-1-one | 3a | 60 | 65 |

| 2 | (±)-1-(1-(4-methylphenyl)-1H-phthalazin-2-yl)prop-2-en-1-one | 3b | 70 | 68 |

| 3 | (±)-1-(1-(4-methoxyphenyl)-1H-phthalazin-2-yl)prop-2-en-1-one | 3c | 80 | 72 |

| 4 | (±)-1-(1-(4-chlorophenyl)-1H-phthalazin-2-yl)prop-2-en-1-one | 3d | 65 | 70 |

| 5 | (±)-1-(1-(4-fluorophenyl)-1H-phthalazin-2-yl)prop-2-en-1-one | 3e | 75 | 67 |

Reaction Conditions: 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine (1) (2.07 mmol), corresponding olefin (2) (2.07 mmol), N-ethylpiperidine (2.27 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.020 mmol) in 6 mL of dry DMF, irradiated at 400 W and 150°C. nih.gov

Exploration in Chemical Biology and Advanced Materials Applications

Pyrimidine (B1678525) Derivatives as Scaffolds for Chemical Biology Probes

The 2,4-diaminopyrimidine (B92962) core is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized for the development of potent and selective inhibitors of various enzymes. However, studies focusing specifically on the 5,6-dimethyl derivative are not found in the current body of literature.

Studies on Enzyme Inhibition Mechanisms (e.g., Kinases, Dipeptidyl Peptidase-IV)

Numerous studies highlight the utility of the 2,4-diaminopyrimidine scaffold in designing kinase inhibitors. For instance, derivatives of this structure have been developed as inhibitors for cyclin-dependent kinases (CDKs), Janus kinase 3 (JAK3), Protein Kinase C theta (PKCθ), and Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govrsc.orgnih.govenamine.netnih.gov The general mechanism involves the diaminopyrimidine core acting as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase ATP-binding site. Substitutions at the 5- and 6-positions of the pyrimidine ring are crucial for modulating potency and selectivity. For example, research on FGFR4 inhibitors based on a related "aminodimethylpyrimidinol" core suggests that the dimethyl groups on the pyrimidine ring can introduce steric hindrance that affects binding affinity to different kinases. nih.gov

Similarly, the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), a target for type 2 diabetes treatment, has been achieved with various small molecules, and the diaminopyrimidine structure is recognized as a relevant scaffold. nih.govsigmaaldrich.comnih.govnih.gov These inhibitors function by blocking the active site of DPP-IV, thereby preventing the degradation of incretin (B1656795) hormones.

Despite this extensive research into related compounds, specific IC₅₀ values, kinetic data, or mechanistic studies for 5,6-Dimethylpyrimidine-2,4-diamine as an inhibitor of kinases or DPP-IV are not available in the public domain.

Investigations of Molecular Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

The molecular interactions of pyrimidine derivatives are fundamental to their biological activity. Docking studies and structural biology have shown that the amino groups at the C2 and C4 positions are critical for forming hydrogen bonds with protein targets, as seen in numerous kinase inhibitors. nih.govnih.gov The nature of substituents on the pyrimidine ring dictates additional interactions, such as hydrophobic or van der Waals forces, which fine-tune the binding affinity and selectivity.

While general principles of nucleic acid-protein interactions are well-understood, and various heterocyclic compounds are known to interact with DNA and RNA, specific studies detailing the binding of This compound to proteins or nucleic acids, including binding constants or structural data, could not be located. mdpi.com

Modulation of Signal Transduction Pathways (e.g., Wnt Signaling)

The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in diseases like cancer. nih.govnih.gov Small molecules are actively being sought to modulate this pathway. The general strategy involves targeting key proteins in the cascade, such as porcupine, tankyrase, or the β-catenin/TCF interaction. rsc.orgnih.gov While various heterocyclic scaffolds are being explored for this purpose, there is no published research demonstrating that This compound modulates the Wnt signaling pathway or interacts with its components.

Polymer Chemistry and Material Science Innovations

The use of specific diamine compounds as monomers or additives is a common strategy to impart desired properties to polymers.

Building Blocks for Advanced Polymers with Tailored Properties

Diamine-containing molecules are often used as building blocks in the synthesis of polyamides, polyimides, and other advanced polymers. The two amine groups allow for the formation of polymer chains through condensation reactions. The structure of the diamine, including the nature of the aromatic or heterocyclic core and its substituents, influences the final properties of the polymer, such as rigidity, solubility, and processability. However, there is no evidence in the reviewed literature of This compound being used as a monomer in polymer synthesis.

Enhancing Thermal Stability and Mechanical Integrity of Polymeric Systems

The incorporation of heterocyclic rings, such as pyrimidine, into a polymer backbone can enhance thermal stability due to their inherent aromaticity and rigid structure. The amine functional groups could also potentially cross-link with polymer chains, further increasing mechanical integrity. A search for studies related to the use of This compound for improving the thermal or mechanical properties of polymeric systems did not yield any results.

Potential in Optical and Electronic Materials Research

Similarly, the potential of This compound in the development of optical and electronic materials remains unexplored. Pyrimidine-based structures are of interest in materials science due to their electron-deficient nature, which can be harnessed to create materials with specific electronic and photophysical properties. These properties are foundational for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

The incorporation of amino and methyl groups onto the pyrimidine ring, as seen in This compound , would theoretically influence the electronic structure and intermolecular interactions of any resulting materials. The amino groups can act as electron donors and sites for further functionalization, while the methyl groups can affect solubility and solid-state packing. However, without experimental or theoretical studies on this specific compound, any discussion of its potential in optical and electronic materials is purely speculative. The scientific community has, to date, focused its efforts on other pyrimidine derivatives for these advanced applications.

Future Research Directions and Methodological Advancements

Development of Sustainable and Atom-Economical Synthetic Pathways

The future of chemical synthesis for pyrimidine (B1678525) derivatives lies in the adoption of green and sustainable practices. Traditional synthesis methods often involve hazardous reagents and generate significant waste. rasayanjournal.co.in The focus is shifting towards methodologies that are environmentally benign, economically viable, and highly efficient. rasayanjournal.co.inpowertechjournal.com

Key strategies in this domain include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, maximizing atom economy by incorporating most or all atoms from the starting materials into the final structure. rasayanjournal.co.inacs.org An iridium-catalyzed MCR has been developed to produce pyrimidines from amidines and alcohols, showcasing a sustainable route that liberates only hydrogen and water as byproducts. acs.org

Catalytic Approaches: The use of reusable and non-toxic catalysts, including metal-free, heterogeneous, and biocatalysts, is a cornerstone of green synthesis. powertechjournal.comjmaterenvironsci.com For instance, copper-catalyzed cycloaddition reactions are considered a powerful tool for constructing pyrimidine rings. mdpi.com

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.injmaterenvironsci.com

Green Solvents: The replacement of hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids is a critical aspect of sustainable chemistry. rasayanjournal.co.injmaterenvironsci.com Water, in particular, has gained attention for facilitating organic synthesis in an eco-friendly manner. jmaterenvironsci.com

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single pot to form the product. | High atom economy, reduced waste, simplified procedures. | rasayanjournal.co.inacs.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Faster reaction rates, higher yields, reduced energy consumption. | rasayanjournal.co.inpowertechjournal.com |

| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to promote the reaction. | Enhanced reaction rates, improved yields, milder conditions. | rasayanjournal.co.injmaterenvironsci.com |

| Solvent-Free Reactions | Reactions conducted without a solvent, often by grinding solid reactants. | Eliminates solvent waste, reduces environmental impact, simplifies purification. | powertechjournal.comresearchgate.netnih.gov |

| Use of Green Catalysts | Employing reusable, non-toxic, or biodegradable catalysts (e.g., β-cyclodextrin). | Minimizes toxic waste, allows for catalyst recycling, enhances sustainability. | mdpi.com |

Integration of Machine Learning and AI in Pyrimidine Derivative Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemical research, accelerating the discovery and optimization of new molecules. powertechjournal.comqima-lifesciences.com For pyrimidine derivatives, these computational approaches offer the ability to navigate the vast chemical space with unprecedented efficiency.

Future applications in this area include:

Predictive Modeling: AI models can predict the biological activities and physicochemical properties of novel pyrimidine derivatives before they are synthesized. qima-lifesciences.comnih.gov By training on existing data, algorithms can establish relationships between a molecule's structure and its function, such as its inhibitory potency (pIC50). nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrimidine-based molecules with desired properties. nih.gov These models can explore the chemical space to identify promising candidates for specific biological targets. nih.gov

Reaction Prediction and Optimization: AI can assist in designing synthetic routes by predicting the outcomes of reactions and suggesting optimal conditions, thereby streamlining the experimental workflow. powertechjournal.com This includes predicting potential side products and improving yields.

| AI/ML Application | Description | Impact on Research | Reference |

|---|---|---|---|

| Bioactivity Prediction | Using regression models to predict biological activity (e.g., pIC50) from molecular descriptors. | Streamlines screening of compounds; prioritizes synthesis of potent molecules. | nih.govgithub.com |

| Generative Molecular Design | Employing deep learning models (e.g., reinforcement learning) to generate novel molecular structures. | Identifies new, synthesizable molecules with high predicted affinity for a target. | nih.govnih.gov |

| AI-Assisted Reaction Design | Computational tools that predict reaction outcomes and help design efficient synthetic pathways. | Accelerates the development of synthetic routes and improves sustainability metrics. | powertechjournal.com |

| Virtual Screening | Screening large compound databases in silico to identify potential hits for biological targets. | Reduces the cost and time of initial drug discovery phases. | qima-lifesciences.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Moving beyond traditional functionalization, future research will focus on discovering novel ways to manipulate the pyrimidine core. These unprecedented transformations, often termed "skeletal editing," allow for the conversion of the pyrimidine ring into other valuable heterocyclic structures, dramatically expanding the accessible chemical space. nih.govnih.gov

A key emerging strategy is deconstruction-reconstruction , which involves:

Activation and Ring Opening: The pyrimidine ring is first activated, for example, by forming a pyrimidinium salt. This makes the ring susceptible to cleavage by a nucleophile, breaking it down into a simpler, linear intermediate. nih.govresearchgate.net

Reconstruction: This intermediate is then reacted with different building blocks to form a new heterocyclic ring. nih.gov

This approach has been used to convert pyrimidines into other important heterocycles, such as pyridines and pyrazoles. nih.govnih.gov This method is particularly valuable as it allows for the diversification of complex molecules at a late stage of synthesis, which is often challenging with conventional methods. nih.gov Such strategies enable the conversion of the most common diazine (pyrimidine) into the most prevalent diazole (pyrazole) found in FDA-approved drugs. nih.gov

| Transformation | Description | Significance | Reference |

|---|---|---|---|

| Pyrimidine to Pyridine (B92270) | A deconstruction-reconstruction sequence converts the pyrimidine ring into a pyridine ring. | Enables access to substituted pyridines from readily available pyrimidines. | nih.govresearchgate.net |

| Pyrimidine to Pyrazole (B372694) | A formal carbon deletion, mediated by hydrazine, transforms the six-membered pyrimidine ring into a five-membered pyrazole ring. | Connects two of the most important classes of N-heterocycles in medicinal chemistry under mild conditions. | nih.gov |

| Pyrimidine to 1,2-Oxazole | The pyrimidine is deconstructed into an iminoenamine building block which is then used to form an azole ring. | Demonstrates the versatility of the deconstruction-reconstruction strategy for accessing different heterocycle classes. | nih.gov |

Expanding the Scope of Supramolecular Assembly and Advanced Material Fabrication

The ability of pyrimidine derivatives to form ordered structures through non-covalent interactions makes them excellent building blocks for supramolecular chemistry and materials science. rasayanjournal.co.innih.gov Future research will focus on harnessing these self-assembly properties to create novel materials with advanced functions.

The primary interactions driving assembly are:

Hydrogen Bonding: The nitrogen atoms and amino groups on the pyrimidine ring are excellent hydrogen bond donors and acceptors. These interactions can lead to the formation of predictable patterns, such as base pairs and ring motifs (e.g., R₂²(8)). nih.gov These motifs can then link together to form larger structures like supramolecular ribbons. nih.gov

π-π Stacking: The aromatic nature of the pyrimidine ring facilitates stacking interactions between molecules, contributing to the stability of the final assembly. nih.gov

By carefully designing the pyrimidine molecule, researchers can control the self-assembly process to build complex, hierarchical structures, such as the flower-shaped superstructures observed with certain pyrimidine nucleosides. nih.gov These pyrimidine-based structures have potential applications in advanced materials, including light-emitting devices and molecular wires. rasayanjournal.co.in

In-depth Mechanistic Elucidation of Chemical Biology Interactions

To design more effective pyrimidine-based therapeutic agents, a deep understanding of their interactions with biological targets at the molecular level is essential. Future research will increasingly rely on a combination of advanced computational and experimental techniques to elucidate these mechanisms. nih.govmdpi.com

Key methodologies include:

Molecular Docking and Dynamics: Computational tools like molecular docking predict the preferred binding orientation of a pyrimidine derivative within a protein's active site. nih.govmdpi.com Molecular dynamics (MD) simulations can then be used to study the stability of this binding pose and the dynamic behavior of the complex over time. nih.gov

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, providing a quantitative measure of the affinity between the pyrimidine ligand and its target protein. nih.govmdpi.com These calculations can break down the energy contributions, revealing the key forces (e.g., van der Waals interactions, hydrogen bonds) driving the interaction. nih.gov

Structural Biology: Techniques like X-ray crystallography provide high-resolution three-dimensional structures of pyrimidine derivatives bound to their biological targets, offering direct visual evidence of the binding mode. mdpi.com

These studies not only help in understanding why a particular compound is active but also provide crucial insights for the rational design of new, more potent, and selective molecules. nih.govacs.org For example, by identifying stable hydrogen bonds between a pyrimidine inhibitor and a protein kinase, researchers can design new compounds that retain or enhance these critical interactions. nih.govmdpi.com

| Method | Type | Information Gained | Reference |

|---|---|---|---|

| Molecular Docking | Computational | Predicts binding mode and orientation of the ligand in the target's active site. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Computational | Analyzes the stability of the ligand-protein complex and conformational changes over time. | nih.govmdpi.com |

| MM/GBSA | Computational | Calculates binding free energy and identifies key energetic contributions to binding. | nih.gov |

| X-ray Crystallography | Experimental | Provides high-resolution 3D structure of the ligand-protein complex. | mdpi.com |

| Structure-Activity Relationship (SAR) Studies | Experimental | Correlates changes in chemical structure with changes in biological activity to guide optimization. | nih.govnih.gov |

Q & A